potassium (3,3-dimethylbutyl)trifluoroboranuide
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Overview
Description
Potassium (3,3-dimethylbutyl)trifluoroboranuide is a chemical compound with the molecular formula (CH3)3CCH2CH2BF3K. It is a member of the trifluoroborate family, which are known for their stability and utility in various chemical reactions. This compound is particularly notable for its use in organic synthesis and medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
Potassium (3,3-dimethylbutyl)trifluoroboranuide can be synthesized through the reaction of 3,3-dimethylbutylboronic acid with potassium fluoride and boron trifluoride. The reaction typically occurs in an organic solvent such as tetrahydrofuran (THF) under an inert atmosphere to prevent oxidation. The reaction conditions often involve low temperatures to ensure the stability of the trifluoroborate product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions to maximize yield and purity, as well as implementing continuous flow processes to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
Potassium (3,3-dimethylbutyl)trifluoroboranuide undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions, where the trifluoroborate group is replaced by other nucleophiles.
Coupling Reactions: It is commonly used in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.
Oxidation and Reduction: While less common, it can undergo oxidation and reduction reactions under specific conditions.
Common Reagents and Conditions
Nucleophiles: Common nucleophiles used in substitution reactions include halides and amines.
Catalysts: Palladium-based catalysts are frequently used in coupling reactions.
Solvents: Organic solvents such as THF, dichloromethane, and acetonitrile are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, in Suzuki-Miyaura coupling reactions, the primary product is a biaryl compound.
Scientific Research Applications
Potassium (3,3-dimethylbutyl)trifluoroboranuide has a wide range of applications in scientific research:
Organic Synthesis: It is used as a building block in the synthesis of complex organic molecules.
Medicinal Chemistry: It plays a role in the development of pharmaceuticals, particularly in the synthesis of bioactive compounds.
Material Science: It is used in the preparation of advanced materials with specific properties.
Catalysis: It serves as a reagent in catalytic processes to enhance reaction efficiency and selectivity.
Mechanism of Action
The mechanism by which potassium (3,3-dimethylbutyl)trifluoroboranuide exerts its effects is primarily through its role as a nucleophile or electrophile in chemical reactions. Its molecular structure allows it to participate in various bonding interactions, facilitating the formation of new chemical bonds. The trifluoroborate group is particularly effective in stabilizing transition states and intermediates, making it a valuable reagent in synthetic chemistry.
Comparison with Similar Compounds
Similar Compounds
- Potassium methyltrifluoroborate
- Potassium ethyltrifluoroborate
- Potassium isopropenyltrifluoroborate
- Potassium (bromomethyl)trifluoroborate
Uniqueness
Potassium (3,3-dimethylbutyl)trifluoroboranuide is unique due to its bulky 3,3-dimethylbutyl group, which provides steric hindrance and influences its reactivity. This makes it particularly useful in reactions where selectivity is crucial. Additionally, its stability and ease of handling make it a preferred choice in various synthetic applications.
Properties
CAS No. |
1290639-49-4 |
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Molecular Formula |
C6H13BF3K |
Molecular Weight |
192.07 g/mol |
IUPAC Name |
potassium;3,3-dimethylbutyl(trifluoro)boranuide |
InChI |
InChI=1S/C6H13BF3.K/c1-6(2,3)4-5-7(8,9)10;/h4-5H2,1-3H3;/q-1;+1 |
InChI Key |
RAXISKMTAMCZKQ-UHFFFAOYSA-N |
Canonical SMILES |
[B-](CCC(C)(C)C)(F)(F)F.[K+] |
Purity |
95 |
Origin of Product |
United States |
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